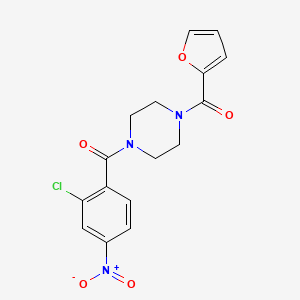
N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide, also known as BZB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BZB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. This compound has been shown to inhibit the activity of HDACs, leading to the upregulation of proapoptotic genes and the downregulation of antiapoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of proinflammatory cytokines and the activation of NF-κB signaling pathway. This compound has also been shown to improve cognitive function and memory by enhancing the expression of brain-derived neurotrophic factor (BDNF) and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit antitumor activity at low micromolar concentrations, making it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide. One area of research is the development of novel analogs with improved pharmacokinetic properties and antitumor activity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits antitumor, anti-inflammatory, and analgesic effects, and its mechanism of action involves the inhibition of HDACs. Although this compound has several advantages for lab experiments, its poor solubility in aqueous solutions is a limitation. Future research on this compound should focus on the development of novel analogs with improved pharmacokinetic properties and antitumor activity, as well as the investigation of its molecular mechanisms of action.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. This compound has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(butanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-7-22(28)26-19-11-6-10-17(14-19)24(30)27-21-13-12-18(25)15-20(21)23(29)16-8-4-3-5-9-16/h3-6,8-15H,2,7H2,1H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALXCPRBZIIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485323.png)
![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3485373.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3485374.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)
